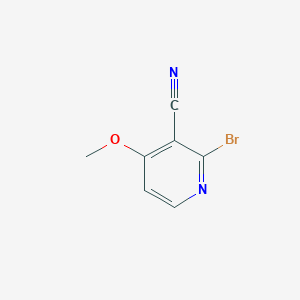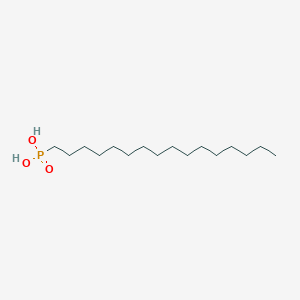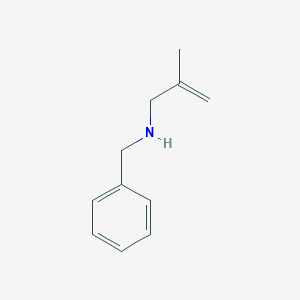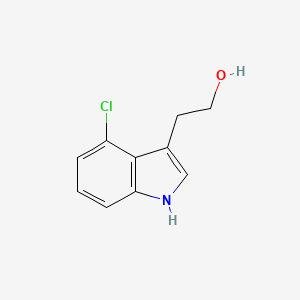
2-(4-Chloro-1H-indol-3-yl)ethanol
描述
2-(4-Chloro-1H-indol-3-yl)ethanol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the indole ring system in this compound makes it an interesting subject for research due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-1H-indol-3-yl)ethanol typically involves the reaction of 4-chloroindole with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the indole nitrogen on the ethylene oxide, followed by ring-opening to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-(4-Chloro-1H-indol-3-yl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 2-(4-Chloro-1H-indol-3-yl)acetaldehyde or 2-(4-Chloro-1H-indol-3-yl)acetic acid.
Reduction: 2-(4-Chloro-1H-indol-3-yl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2-(4-Chloro-1H-indol-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Chloro-1H-indol-3-yl)ethanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
2-(4-Bromo-1H-indol-3-yl)ethanol: Similar structure but with a bromine atom instead of chlorine.
2-(4-Fluoro-1H-indol-3-yl)ethanol: Contains a fluorine atom instead of chlorine.
2-(4-Methyl-1H-indol-3-yl)ethanol: Has a methyl group instead of chlorine.
Uniqueness: 2-(4-Chloro-1H-indol-3-yl)ethanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for synthetic and research applications.
属性
IUPAC Name |
2-(4-chloro-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAPAWBGZKNLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481506 | |
| Record name | 2-(4-Chloro-1H-indol-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41340-30-1 | |
| Record name | 2-(4-Chloro-1H-indol-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

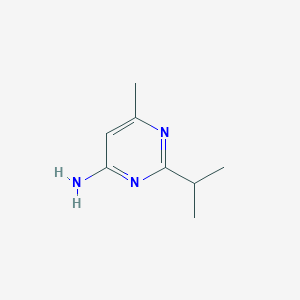
![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)
